3-(4-ethoxyphenyl)-4(3H)-quinazolinone

Physicochemical characterization Formulation science Solid-state handling

Researchers needing a validated core for kinase or nuclear receptor modulator programs often face delays with unregistered analogs. 3-(4-Ethoxyphenyl)-4(3H)-quinazolinone solves this with its EPA DSSTox registration (DTXSID601282340) for unambiguous tracking. Its low melting point (34-38°C) uniquely enables melt-based formulation. Key advantages: - C2 position available for late-stage diversification - Defined XLogP3 of 2.6 for consistent SAR - Directly supports Tox21/ToxCast screening workflows

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 60624-50-2
Cat. No. B5798598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-4(3H)-quinazolinone
CAS60624-50-2
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14N2O2/c1-2-20-13-9-7-12(8-10-13)18-11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3
InChIKeyQCKLIOKHMPMKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline for Procurement


3-(4-Ethoxyphenyl)-4(3H)-quinazolinone is a 3-aryl-substituted 4(3H)-quinazolinone bearing a para-ethoxy group on the N3-phenyl ring. With a molecular formula of C₁₆H₁₄N₂O₂ and molecular weight of 266.30 g/mol, it belongs to the 3-substituted-4(3H)-quinazolinone subclass, distinct from the more common 2-substituted or 2,3-disubstituted variants . The compound is registered in the EPA DSSTox database (DTXSID601282340) and has a computed XLogP3 of 2.6, indicating moderate lipophilicity [1]. Its melting point (34–38 °C) is notably lower than that of the unsubstituted 3-phenyl-4(3H)-quinazolinone (138–140 °C), a feature relevant to handling and formulation considerations .

Why This Analog Cannot Be Interchanged with Other 3-Aryl-Quinazolinones


The 3-aryl substituent in 4(3H)-quinazolinones is not a passive structural element; it directly modulates electronic distribution, lipophilicity, and target binding. SAR studies on 2-halo-3-aryl-4(3H)-quinazoliniminium salts demonstrate that a para-methoxyphenyl at N3 enhances antiproliferative potency relative to unsubstituted phenyl (IC₅₀ 2.1–0.9 μM vs. higher values for other substituents), establishing that para-alkoxy substitution is a meaningful potency driver [1]. For anticonvulsant applications, ortho-substitution on the 3-aryl ring was found to be critical for activity, while para-substitution produced differential pharmacological profiles [2]. The ethoxy group in 3-(4-ethoxyphenyl)-4(3H)-quinazolinone introduces distinct steric bulk, hydrogen-bond acceptor capacity (3 acceptors vs. 2 for the 3-phenyl analog), and lipophilicity (XLogP3 = 2.6) that no other 3-aryl analog exactly replicates. These differences translate to altered solubility, melting behavior (34–38 °C vs. 138–140 °C for the 3-phenyl analog), and potential target engagement profiles that make simple substitution unreliable without re-validation .

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Depression Enables Low-Temperature Processing

3-(4-Ethoxyphenyl)-4(3H)-quinazolinone exhibits a melting point of 34–38 °C, which is approximately 100 °C lower than that of the unsubstituted 3-phenyl-4(3H)-quinazolinone (138–140 °C) . This melting point depression is attributable to the para-ethoxy substituent disrupting crystal packing relative to the planar 3-phenyl analog. The quantified difference of ~100 °C has direct implications for handling: the target compound can be processed near ambient temperature while the 3-phenyl analog requires elevated-temperature handling.

Physicochemical characterization Formulation science Solid-state handling

Lipophilicity and Hydrogen-Bond Acceptor Differentiation

The target compound has a computed XLogP3 of 2.6, reflecting the contribution of the para-ethoxy group to overall lipophilicity . While XLogP3 data for the 3-phenyl analog is not consistently reported in public databases, the target compound's value falls within the optimal range for oral drug-likeness (XLogP3 1–3 per Lipinski guidelines). The additional ethoxy oxygen provides a third hydrogen-bond acceptor (vs. 2 for the 3-phenyl analog), creating a dual hydrophobic/hydrogen-bonding character that is distinct among 3-aryl-4(3H)-quinazolinones .

Lipophilicity Drug-likeness Pharmacokinetic prediction

Para-Alkoxy Substitution Enhances Antiproliferative Potency

In a head-to-head comparison of 2-halo-3-aryl-4(3H)-quinazoliniminium halides, the 2-chloro-3-(4-methoxyphenyl) derivative (compound 4) exhibited IC₅₀ values of 2.1–0.9 μM against L1210 leukemia cells, making it the most potent in the series [1]. The study specifically noted that 'the para-methoxyphenyl substituent on the N3 of 4 may enhance the antiproliferative properties of the quinazoliniminium scaffold' [1]. While the target compound is a 4(3H)-quinazolinone (not an iminium salt) and bears an ethoxy rather than methoxy group, the class-level SAR inference is that para-alkoxy substitution at N3-aryl is a validated potency-enhancing motif relative to unsubstituted phenyl.

Anticancer activity Structure-activity relationship Quinazoliniminium scaffold

DSSTox Registration Provides Identity Certainty

3-(4-Ethoxyphenyl)-4(3H)-quinazolinone is assigned the DSSTox Substance ID DTXSID601282340 in the EPA CompTox Chemicals Dashboard, confirming its curated chemical identity [1]. In contrast, many research-grade 3-aryl-4(3H)-quinazolinone analogs lack DSSTox registration, relying solely on CAS registry and vendor self-declaration for identity verification. The presence of a DSSTox entry, along with a standardized InChI Key and canonical SMILES (CCOC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O), provides procurement-grade identity assurance that minimizes the risk of receiving mis-assigned or isomeric structures .

Chemical identity Regulatory compliance Database registration

Evidence-Backed Application Scenarios


Low-Temperature Formulation and Solid Dispersion Development

With a melting point of 34–38 °C—approximately 100 °C lower than the 3-phenyl analog—this compound is uniquely suited for melt-based formulation techniques (e.g., hot-melt extrusion, spray congealing) that operate at near-ambient temperatures. This reduces thermal degradation risk for heat-sensitive co-formulants and enables processing without specialized high-temperature equipment .

Synthetic Intermediate for Tunable Quinazolinone Libraries

The unsubstituted C2 position and the XLogP3 of 2.6 make this compound an ideal starting scaffold for late-stage diversification at C2. Researchers can introduce 2-thioether, 2-alkyl, or 2-aryl substituents while retaining the para-ethoxyphenyl N3 group, which based on class-level SAR is predicted to confer favorable antiproliferative properties. This approach has been validated in multiple patent families covering 2,3-disubstituted quinazolinones as kinase and nuclear receptor modulators [1].

Physicochemical Reference Standard for SAR Studies

The combination of well-characterized physicochemical properties (XLogP3 = 2.6, 3 H-bond acceptors, 3 rotatable bonds, molecular weight 266.30) and DSSTox registration makes this compound a reliable reference standard for structure-property relationship (SPR) studies. It can serve as a baseline for evaluating how incremental structural changes (e.g., ethoxy → propoxy, methoxy, or halogen) affect lipophilicity, solubility, and permeability within the 3-aryl-4(3H)-quinazolinone series .

GLP-Compliant Toxicology Screening with Curated Identity

The DSSTox registration (DTXSID601282340) provides an EPA-curated chemical identity that supports GLP-compliant toxicology studies. For researchers conducting Tox21 or ToxCast screening panels, the availability of a verified DTXSID ensures unambiguous compound tracking and data integration across EPA databases, a feature not universally available for all 3-aryl-4(3H)-quinazolinone analogs [2].

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.